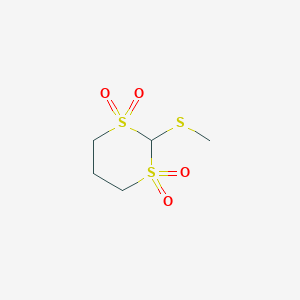
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms and a methylsulfanyl group attached to a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of dithiane derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of 2-methyl-5-nitrophenol and 4-methyl-3-nitrobenzenesulfonic acid as starting materials. These compounds undergo a series of reactions, including cyclization and oxidation, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring to more reduced sulfur-containing compounds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)nicotinamide: This compound shares the methylsulfanyl group but has a different core structure.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Another sulfur-containing heterocycle with similar reactivity.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its dithiane ring structure and the presence of multiple sulfur atoms
Properties
CAS No. |
61165-90-0 |
|---|---|
Molecular Formula |
C5H10O4S3 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S3/c1-10-5-11(6,7)3-2-4-12(5,8)9/h5H,2-4H2,1H3 |
InChI Key |
HQICRASWUOCHFK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1S(=O)(=O)CCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


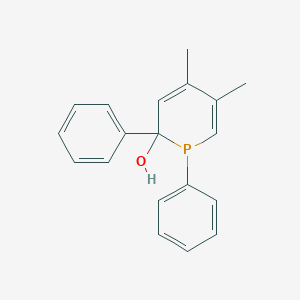
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
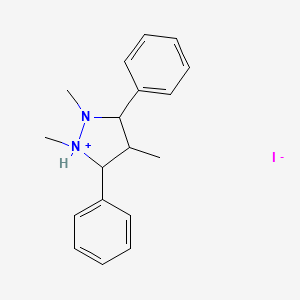
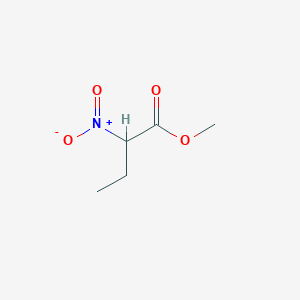
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
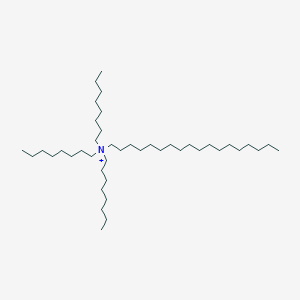
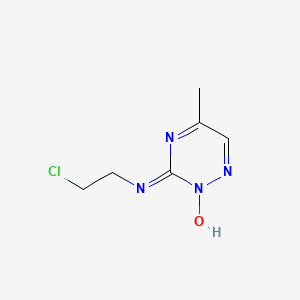

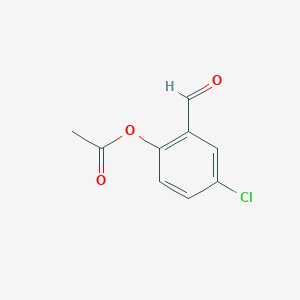
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
